molecular formula C28H25ClN2O5S B2566540 1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate CAS No. 1105246-19-2

1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate

Cat. No. B2566540
CAS RN: 1105246-19-2
M. Wt: 537.03
InChI Key: GAPFKNOCMFNYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate is a useful research compound. Its molecular formula is C28H25ClN2O5S and its molecular weight is 537.03. The purity is usually 95%.
BenchChem offers high-quality 1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

Research on carbazole derivatives, including those similar to the compound , has revealed significant antioxidant properties and interactions with biological enzymes. For instance, a study by Prabakaran, Manivarman, and Bharanidharan (2021) on chalcone derivatives related to the structure of interest demonstrated potential antioxidant activities. These compounds were found to have good in vitro antioxidant activity against DPPH, highlighting their potential as therapeutic agents with antioxidant properties (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activities

Compounds structurally related to 1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate have been synthesized and evaluated for their antimicrobial properties. Patel and Agravat (2007) synthesized pyridine derivatives that were tested for antibacterial and antifungal activities, showcasing the potential of such compounds in combating microbial infections (Patel & Agravat, 2007).

Circadian Clock Modulation

Lee et al. (2015) conducted a study on carbazole derivative KL001, a clock protein cryptochrome (CRY) stabilizer, and its derivatives, which bear structural similarities to the compound . Their work involved extensive structure-activity relationship analysis, leading to the development of highly active derivatives that modulate the circadian clock. This research opens avenues for the control of the circadian rhythm through chemical intervention (Lee et al., 2015).

Corrosion Inhibition

Carbazole derivatives have also found applications in materials science, such as corrosion inhibition. A study by Sappani and Karthikeyan (2014) demonstrated that specific furan-2-ylmethyl derivatives effectively inhibit mild steel corrosion in an acidic medium. These findings suggest applications beyond biological systems, extending to the protection of materials (Sappani & Karthikeyan, 2014).

Antiprotozoal Activity

Research into the antiprotozoal activity of compounds featuring furan-2-yl and carbazole moieties has revealed promising results. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines demonstrating potent in vitro and in vivo activity against protozoal infections, highlighting the therapeutic potential of such structures in treating diseases caused by protozoa (Ismail et al., 2004).

properties

IUPAC Name

[1-carbazol-9-yl-3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O5S/c1-20(32)36-23(19-31-27-10-4-2-8-25(27)26-9-3-5-11-28(26)31)18-30(17-22-7-6-16-35-22)37(33,34)24-14-12-21(29)13-15-24/h2-16,23H,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFKNOCMFNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate

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